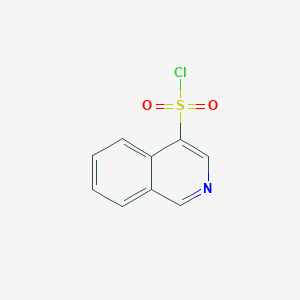

Isoquinoline-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWQXJJFRKPPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Isoquinoline Scaffold and the Strategic Importance of the 4-Sulfonyl Chloride Moiety

An In-Depth Technical Guide to Isoquinoline-4-Sulfonyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] This framework is embedded in a vast array of natural products, particularly alkaloids like papaverine and morphine, and synthetic drugs, where it contributes to a wide spectrum of biological activities.[1][3] Isoquinoline derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[3][4]

The functionalization of the isoquinoline core is a key strategy for modulating its pharmacological profile. The introduction of a sulfonyl chloride group, a process known as chlorosulfonylation, transforms the isoquinoline scaffold into a highly reactive intermediate.[4] Specifically, isoquinoline-4-sulfonyl chloride emerges as a critical building block. The sulfonyl chloride group at the 4-position is a potent electrophile, providing a reactive handle for the synthesis of a diverse library of sulfonamide derivatives through reactions with various nucleophiles, primarily amines.[5][6] The resulting isoquinoline-4-sulfonamides are of significant interest to researchers and drug development professionals for their potential to interact with various biological targets, including enzymes and receptors.[4][7] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of isoquinoline-4-sulfonyl chloride, with a focus on its utility in the synthesis of pharmacologically active compounds.

Physicochemical and Spectroscopic Properties

Isoquinoline-4-sulfonyl chloride is a reactive chemical intermediate whose properties necessitate careful handling and storage. Its utility in synthesis is directly related to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

Core Chemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | Isoquinoline-4-sulfonyl chloride | |

| CAS Number | 347146-79-6 | [8] |

| Molecular Formula | C₉H₆ClNO₂S | [9] |

| Molecular Weight | 227.67 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents; sparingly soluble in water, reacts with water. | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Moisture sensitive. | [10][11] |

The reactivity of isoquinoline-4-sulfonyl chloride is dominated by the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, making the compound a valuable reagent for introducing the isoquinoline-4-sulfonyl moiety into other molecules.[7] It is corrosive and can cause severe skin burns and eye damage.[9][12] Upon hydrolysis, it may release toxic gases, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13]

Spectroscopic Characterization

The structural confirmation of isoquinoline-4-sulfonyl chloride relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring. The electron-withdrawing effect of the sulfonyl chloride group will cause significant deshielding (downfield shifts) of adjacent protons.[14]

-

¹³C NMR : The carbon spectrum will similarly display signals for the nine carbon atoms, with the carbon atom attached to the sulfonyl chloride group showing a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying the sulfonyl chloride group, which exhibits strong, characteristic stretching vibrations for the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[14]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. A key feature to observe is the characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.[14]

Synthesis of Isoquinoline-4-sulfonyl Chloride

The primary method for synthesizing isoquinoline sulfonyl chlorides is through the chlorosulfonylation of the parent isoquinoline ring. This electrophilic substitution reaction introduces the -SO₂Cl group onto the aromatic system.

General Synthetic Approach: Chlorosulfonylation

The direct chlorosulfonylation of isoquinoline using chlorosulfonic acid is a common method. The position of substitution is influenced by reaction conditions and the inherent reactivity of the isoquinoline ring.[4] For less reactive substrates, heating may be required to facilitate the reaction.[4] An alternative scalable, one-pot reaction involves the use of sulfur trioxide and thionyl chloride.[7]

General Reaction Scheme: Isoquinoline + Chlorosulfonating Agent (e.g., ClSO₃H) → Isoquinoline-4-sulfonyl chloride

Exemplary Synthetic Protocol

The following protocol describes a general procedure for the synthesis of isoquinoline sulfonyl chlorides. Regioselectivity can be a challenge, and specific conditions may be required to favor the 4-isomer.

Step-by-Step Synthesis of an Isoquinoline Sulfonyl Chloride: [4]

-

Reaction Setup: Carefully add chlorosulfonic acid to a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and temperature control is critical.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For some substrates, gentle heating may be necessary.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

-

Isolation: Collect the precipitated solid product by suction filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual acid and then dry under vacuum to yield the isoquinoline sulfonyl chloride.[4]

Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.

Reactivity and Applications in Drug Discovery

The synthetic utility of isoquinoline-4-sulfonyl chloride lies in its ability to readily react with nucleophiles to form stable sulfonamides. This reaction is a cornerstone for building libraries of potential drug candidates.

Formation of Isoquinoline-4-sulfonamides

The reaction of isoquinoline-4-sulfonyl chloride with primary or secondary amines is a robust and widely used transformation. The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride and forming a sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct.[6]

Caption: Reaction of isoquinoline-4-sulfonyl chloride with an amine.

Pharmacological Significance of Derivatives

The position of the sulfonyl group on the isoquinoline ring significantly impacts the biological activity of the resulting sulfonamides.[4] Derivatives of isoquinoline sulfonamides have shown a broad range of pharmacological activities, including:

-

Enzyme Inhibition: A notable application is in the development of kinase inhibitors. For instance, derivatives of isoquinoline-5-sulfonyl chloride are key intermediates in the synthesis of Fasudil, a potent Rho-kinase (ROCK) inhibitor used to treat cerebral vasospasm.[3][4] Compounds derived from 4-methylisoquinoline-5-sulfonyl chloride are also potent ROCK inhibitors.[5][6]

-

Anticancer Agents: Certain isoquinoline sulfonamides have demonstrated inhibitory activity against various cancer cell lines.[4]

-

Antibacterial and Antifungal Agents: The isoquinoline scaffold is present in many natural antimicrobial compounds, and synthetic derivatives, including sulfonamides, have been investigated for their activity against bacterial and fungal strains.[4][15]

The ability to easily diversify the "R" group on the sulfonamide nitrogen by selecting from a vast pool of commercially available amines makes isoquinoline-4-sulfonyl chloride an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.[6]

Experimental Protocol: Synthesis of an N-Substituted Isoquinoline-4-sulfonamide

This protocol provides a generalized procedure for the synthesis of an isoquinoline-4-sulfonamide from isoquinoline-4-sulfonyl chloride and an amine.

Materials:

-

Isoquinoline-4-sulfonyl chloride

-

Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 equivalents)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the selected primary or secondary amine and the tertiary base in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve the isoquinoline-4-sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).[6]

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.[6]

-

Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted isoquinoline-4-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

As a reactive sulfonyl chloride, isoquinoline-4-sulfonyl chloride must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[9][12] Inhalation may cause respiratory irritation.[9] It is moisture-sensitive and reacts with water, potentially releasing corrosive HCl gas.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[12][16]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13][16] Avoid creating dust.[17] Use spark-proof tools and prevent the build-up of electrostatic charge.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[10] Keep away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Isoquinoline-4-sulfonyl chloride is a pivotal reagent for medicinal chemists and drug discovery scientists. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and versatile handle for synthesizing libraries of isoquinoline-4-sulfonamides. These derivatives have demonstrated a wide range of biological activities, cementing the importance of the isoquinoline scaffold as a valuable pharmacophore. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for leveraging this powerful building block in the design and development of novel therapeutic agents.

References

- CymitQuimica. (n.d.). CAS 194032-33-2: 4-Fluoro-5-isoquinolinesulfonyl chloride.

- BenchChem. (2025). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.

- BenchChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4.

- BLD Pharm. (n.d.). 347146-79-6|Isoquinoline-4-sulfonyl chloride.

- ChemicalBook. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis.

- PubChem. (2025). 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110.

- Capot Chemical. (2017). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride.

- CymitQuimica. (2024). Safety Data Sheet.

- Guidechem. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE 84468-15-5 wiki.

- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (2025). Three derivatives of 4-fluoro-5-sulfonylisoquinoline | Request PDF.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.

- PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.

- Merck Millipore. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2025). Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0.

- Sigma-Aldrich. (n.d.). Isoquinoline-5-sulfonyl chloride | 84468-15-5.

- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.

- ChemicalBook. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE CAS#: 84468-15-5.

- National Institute of Standards and Technology. (n.d.). Isoquinoline - the NIST WebBook.

- Wikipedia. (n.d.). Isoquinoline.

- PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

- ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.

- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- ChemicalBook. (n.d.). Isoquinoline(119-65-3) IR Spectrum.

- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- PharmaCompass.com. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- RSC Publishing. (n.d.). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen.

- ACS.org. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 8. 347146-79-6|Isoquinoline-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ISOQUINOLINE-5-SULFONYL CHLORIDE CAS#: 84468-15-5 [m.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. CAS 194032-33-2: 4-Fluoro-5-isoquinolinesulfonyl chloride [cymitquimica.com]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. capotchem.com [capotchem.com]

- 18. chemicalbook.com [chemicalbook.com]

Isoquinoline-4-Sulfonyl Chloride: Comprehensive Synthesis Pathway, Mechanistic Insights, and Protocol Standardization

Executive Summary

Isoquinoline-4-sulfonyl chloride is a highly specialized electrophilic building block critical to modern drug discovery. It serves as a primary intermediate in the synthesis of complex sulfonamides, including the mechanochemically synthesized multitarget antipsychotic agent PZ-1190[1], and novel c-FLIP inhibitors designed to sensitize breast cancer stem cells[2].

Unlike its structural isomer, isoquinoline-5-sulfonyl chloride—which is readily accessible and widely used to synthesize ROCK inhibitors for glaucoma treatment[3]—the 4-substituted variant presents distinct synthetic challenges. This whitepaper provides an in-depth mechanistic analysis and a self-validating, step-by-step protocol for the synthesis of isoquinoline-4-sulfonyl chloride, designed for scalability and high fidelity in pharmaceutical development.

Mechanistic Pathway Analysis: Overcoming Electronic Deactivation

The Failure of Direct Sulfonation

Direct electrophilic aromatic substitution (e.g., using fuming sulfuric acid/oleum) is the standard industrial method for synthesizing aryl sulfonyl chlorides. However, applying this to isoquinoline strictly yields the 5-sulfonic acid (and minor amounts of the 8-sulfonic acid).

The Causality: In strongly acidic media, the basic isoquinoline nitrogen is protonated. This protonated species strongly deactivates the heteroaromatic ring (C1, C3, C4) toward electrophilic attack. Consequently, the electrophile is directed to the more electron-rich carbocyclic ring (C5 and C8). Therefore, accessing the C4 position requires circumventing direct electrophilic sulfonation entirely.

The Solution: Directed Lithiation and Sulfination

To functionalize the C4 position, we must exploit the inherent reactivity of a pre-installed halogen. The optimal pathway involves the bromination of isoquinoline to yield 4-bromoisoquinoline, followed by a low-temperature lithium-halogen exchange. The resulting highly nucleophilic 4-lithioisoquinoline is then trapped with anhydrous sulfur dioxide (

Figure 1: Stepwise synthetic workflow for Isoquinoline-4-sulfonyl chloride via directed lithiation.

Alternative: Sandmeyer-Type Chlorosulfonation

An alternative route involves the diazotization of 4-aminoisoquinoline followed by a Sandmeyer-type reaction with

Figure 2: Sandmeyer-type chlorosulfonation pathway from 4-aminoisoquinoline.

Quantitative Data: Pathway Comparison

The following table summarizes the operational metrics of the two primary synthetic pathways, allowing process chemists to select the optimal route based on laboratory capabilities.

| Parameter | Route A: Lithium-Halogen Exchange (Preferred) | Route B: Sandmeyer-Type Chlorosulfonation |

| Starting Material | 4-Bromoisoquinoline | 4-Aminoisoquinoline |

| Overall Yield | 65% – 75% | 40% – 55% |

| Reaction Time | ~6 hours (excluding workup) | ~12 hours |

| Key Reagents | n-BuLi, | |

| Scalability | High (Requires cryogenic reactors) | Moderate (Exothermic nitrogen evolution) |

| Safety Hazards | Pyrophoric n-BuLi, Toxic | Explosive diazonium intermediates |

Standardized Experimental Protocol: Lithium-Halogen Exchange Route

Phase 1: Metal-Halogen Exchange

-

Preparation: Flame-dry a 500 mL Schlenk flask under a continuous argon sweep. Add 4-bromoisoquinoline (10.0 g, 48.0 mmol) and strictly anhydrous tetrahydrofuran (THF, 150 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 21.1 mL, 52.8 mmol) over 30 minutes via syringe pump.

-

Expertise Insight: The internal temperature must not exceed -70 °C. At elevated temperatures, the organolithium reagent acts as a nucleophile, attacking the C1 position of the isoquinoline ring (Chichibabin-type addition) rather than undergoing the desired halogen-metal exchange.

-

-

Maturation: Stir the resulting deep red solution of 4-lithioisoquinoline at -78 °C for 30 minutes.

Phase 2: Sulfination

-

Trapping: Condense anhydrous

-

Trustworthiness Check (Self-Validation): To validate complete sulfinate formation, quench a 0.5 mL aliquot with methyl iodide. The formation of the corresponding methyl sulfone, verified via rapid LC-MS, confirms successful

trapping before proceeding.

-

-

Warming: Allow the mixture to warm to room temperature gradually over 2 hours. The red color will dissipate, yielding a pale yellow suspension of lithium isoquinoline-4-sulfinate.

-

Concentration: Remove residual

and THF under reduced pressure to yield the crude sulfinate salt.

Phase 3: Oxidative Chlorination

-

Suspension: Suspend the crude lithium sulfinate in anhydrous dichloromethane (

, 200 mL) and cool to 0 °C. -

Oxidation: Add N-chlorosuccinimide (NCS) (7.7 g, 57.6 mmol) in three equal portions.

-

Expertise Insight: NCS is chosen over sulfuryl chloride (

) because it provides a milder, controlled oxidative chlorination, preventing over-chlorination of the electron-rich isoquinoline system.

-

-

Reaction: Stir for 2 hours at 0 °C, then allow warming to room temperature.

-

Workup: Filter the suspension through a pad of Celite to remove succinimide and lithium chloride byproducts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford isoquinoline-4-sulfonyl chloride as a crystalline solid. Store under inert atmosphere at -20 °C to prevent hydrolysis.

References

- Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent. ACS Sustainable Chemistry & Engineering.

- Design, synthesis and evaluation of novel c-FLIP inhibitors in order to sensitise breast cancer cells and breast cancer stem. Cardiff University.

- IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. Bioorganic & Medicinal Chemistry Letters.

Sources

CAS 347146-79-6 structure and reactivity

Executive Summary

Isoquinoline-4-sulfonyl chloride (CAS 347146-79-6)[1] is a highly reactive, bifunctional heterocyclic building block that has become increasingly critical in modern medicinal chemistry. While the 5-sulfonyl isomer is historically renowned for its role in the synthesis of Fasudil (a classic ROCK inhibitor), the 4-substituted analog offers distinct spatial geometry and electronic properties. This positional shift significantly alters the vector of the resulting sulfonamide, enabling the exploration of novel chemical space. This whitepaper details the physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols for CAS 347146-79-6, with a specific focus on its recent applications in synthesizing multitarget antipsychotics[2] and oncology therapeutics[3].

Structural and Physicochemical Profiling

The reactivity of CAS 347146-79-6 is governed by the electron-withdrawing nature of the sulfonyl chloride group coupled with the electron-deficient isoquinoline ring. The nitrogen atom at position 2 exerts a strong inductive pull, making the C4 position relatively electron-poor. This subtly increases the electrophilicity of the sulfur center compared to carbocyclic analogs, necessitating stringent handling to prevent premature hydrolysis.

Table 1: Key Physicochemical Parameters

| Parameter | Value |

| CAS Number | 347146-79-6[1] |

| Chemical Name | Isoquinoline-4-sulfonyl chloride[4] |

| Molecular Formula | C9H6ClNO2S[5] |

| Molecular Weight | 227.67 g/mol |

| Physical State | Off-white to yellow solid/powder |

| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2) |

| Reactivity | Moisture-sensitive (hydrolyzes to sulfonic acid) |

Mechanistic Reactivity and Synthetic Utility

The primary utility of isoquinoline-4-sulfonyl chloride lies in its ability to rapidly form stable sulfonamides upon reaction with primary or secondary amines. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, transitioning through a tetrahedral intermediate before the elimination of the chloride leaving group.

Figure 1: Nucleophilic substitution mechanism of isoquinoline-4-sulfonyl chloride with amines.

Advanced Applications in Drug Development

Case Study 1: Multitarget Antipsychotics (PZ-1190)

Recent advancements in green chemistry have utilized CAS 347146-79-6 in the multistep mechanochemical synthesis of PZ-1190, a potent multitarget serotonin and dopamine ligand with promising antipsychotic properties ()[2]. By moving away from traditional solvent-based synthesis, researchers achieved excellent conversion rates (>99%) within 5 minutes using a small excess of the sulfonylating agent (1.1 equiv) and a nontoxic inorganic base (K2CO3)[6].

Figure 2: Mechanochemical synthesis workflow for PZ-1190 utilizing isoquinoline-4-sulfonyl chloride.

Case Study 2: c-FLIP Inhibitors for Oncology

Resistance to TRAIL-induced apoptosis in breast cancer stem cells (BCSCs) is a major clinical hurdle, often driving tumor relapse ()[7]. Research from Cardiff University highlights the use of isoquinoline-4-sulfonyl chloride in synthesizing novel c-FLIP inhibitors[3]. By appending the isoquinoline-4-sulfonamide moiety, researchers successfully disrupted the c-FLIP/procaspase-8 interaction, thereby sensitizing the cancer cells to apoptosis[3].

Figure 3: Sensitization of cancer cells to apoptosis via c-FLIP inhibition by isoquinoline-4-sulfonamides.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to yield a product, but to validate themselves at every step through observable causality.

Protocol A: Solution-Phase Sulfonylation (Kinetic Control)

Objective: Synthesize an isoquinoline-4-sulfonamide derivative while suppressing competitive hydrolysis.

-

Preparation: Dissolve the target secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, ensuring it acts strictly as a proton scavenger.

-

-

Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

-

Causality: Sulfonyl chlorides are highly electrophilic. At ambient temperatures, the competing hydrolysis reaction with trace moisture outpaces the sulfonylation of the amine. Lowering the thermal energy suppresses this parasitic pathway, ensuring kinetic control favors the nucleophilic attack of the amine.

-

-

Addition: Add Isoquinoline-4-sulfonyl chloride (1.1 equiv) dropwise as a solution in anhydrous DCM.

-

In-Process Control (Self-Validation): Monitor via TLC (Thin-Layer Chromatography) using a ninhydrin stain.

-

Causality: The starting secondary amine will stain positively with ninhydrin. As the sulfonamide forms, the amine is depleted, resulting in the disappearance of the ninhydrin-active spot. This serves as a definitive, self-validating endpoint.

-

-

Workup: Quench with saturated aqueous NaHCO3 and extract with DCM.

-

Causality: The biphasic aqueous workup with mild NaHCO3 hydrolyzes any unreacted isoquinoline-4-sulfonyl chloride into the highly water-soluble sulfonic acid, effectively partitioning it into the aqueous layer while the neutral sulfonamide product remains in the organic phase.

-

Protocol B: Mechanochemical (Ball-Milling) Synthesis (Green Chemistry)

Objective: Solvent-free sulfonylation for high-throughput or green chemistry applications ()[6].

-

Loading: Into a 35 mL stainless steel (SS) jar, add the secondary amine (1.0 equiv), Isoquinoline-4-sulfonyl chloride (1.1 equiv), and anhydrous K2CO3 (3.0 equiv)[6].

-

Rheological Control: Ensure the total milling load is strictly maintained (e.g., ~45 mg/mL)[6].

-

Causality: Mechanochemical reactions rely on the transfer of kinetic energy from the milling balls to the powder bed. If the jar is overfilled, the mean free path of the balls is restricted, dampening the impact force. If underfilled, the energy is dissipated into the jar walls, risking localized thermal degradation.

-

-

Base Selection:

-

Causality: The choice of anhydrous K2CO3 over traditional liquid amines is not merely for proton scavenging; it acts as a grinding auxiliary. Liquid bases would alter the rheology of the powder bed, dampening the kinetic energy transfer. K2CO3 maintains a free-flowing solid state, ensuring maximal collision efficiency.

-

-

Milling: Mill at 30 Hz for 5 minutes[6]. Extract the resulting powder and wash with water to remove KCl and unreacted K2CO3, leaving the pure sulfonamide.

References

-

Michałek, S., et al. "Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent." ACS Sustainable Chemistry & Engineering, 2023.[Link]

-

Giancotti, G. "Design, synthesis and evaluation of novel c-FLIP inhibitors in order to sensitise breast cancer cells and breast cancer stem cells to TRAIL." Cardiff University, 2018.[Link]

Sources

Biological Activity of Isoquinoline Sulfonamide Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic pathways, selectivity profiles, and self-validating experimental protocols.

Mechanistic Foundation: The ATP-Competitive Paradigm

Isoquinoline sulfonamide derivatives represent a foundational class of small-molecule kinase inhibitors. Originally developed in the 1980s, these compounds share a core structural motif that acts as an ATP mimetic. The isoquinoline ring inserts into the highly conserved adenine-binding pocket of the kinase catalytic domain, while the sulfonamide moiety forms critical hydrogen bonds with the hinge region[1].

This structural geometry allows them to act as reversible, ATP-competitive inhibitors. While early derivatives like H-89 and Fasudil (HA-1077) exhibited broad-spectrum activity across AGC-family kinases (PKA, PKG, PKC), iterative rational drug design has yielded highly selective inhibitors targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2].

The biological significance of these derivatives is most profoundly observed in the regulation of the actin cytoskeleton. By inhibiting ROCK, these compounds prevent the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Light Chain Phosphatase (MLCP), ultimately blocking actin-myosin hypercontraction[3].

Diagram 1: Mechanistic pathway of ROCK signaling and its targeted blockade by isoquinoline sulfonamides.

Key Derivatives and Quantitative Selectivity Profiles

Understanding the exact pharmacokinetic and pharmacodynamic limits of each derivative is critical for experimental design. Using a non-selective inhibitor at a high concentration will yield off-target artifacts. The table below synthesizes the binding affinities (

| Compound Name | Primary Target(s) | Quantitative Affinity ( | Secondary Off-Targets | Clinical / Research Application |

| H-89 | PKA | ROCK2 ( | In vitro PKA signaling blockade. | |

| Fasudil | ROCK1 / ROCK2 | PKA, PKG, PKC[2] | Cerebral vasospasm, neuroprotection. | |

| Y-27632 | ROCK1 / ROCK2 | PRK2 | Stem cell survival, anoikis prevention. | |

| Ripasudil | ROCK1 / ROCK2 | Minimal at therapeutic doses | Glaucoma (Topical ophthalmic)[7]. |

Note: Data aggregated from standard kinase assay validations. Always titrate reagents based on specific cell line sensitivities[8].

Experimental Methodologies & Validated Protocols

As an Application Scientist, I cannot stress enough that a protocol is only as good as its internal controls. The following workflows detail not just the steps, but the causality behind each action to ensure a self-validating experimental system.

Protocol A: Human Pluripotent Stem Cell (hPSC) Dissociation & Survival

Context: Dissociation of hPSCs into single cells triggers hyperactivation of ROCK. This leads to massive actin-myosin hypercontraction and subsequent anoikis (apoptosis induced by loss of cell-cell contact)[6][9]. Y-27632 is utilized to temporarily paralyze this contraction, allowing cells to survive sorting or passaging.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute Y-27632 in sterile

or D-PBS to create a 10 mM stock[10].-

Causality: Y-27632 is highly water-soluble. Avoiding DMSO eliminates solvent-induced cytotoxicity, which is critical for sensitive stem cell populations.

-

-

Media Supplementation: Pre-warm culture media to 37°C and add Y-27632 to a final working concentration of 10 µM[8][10].

-

Pre-treatment (Optional but Recommended): Incubate adherent hPSCs with the supplemented media for 1 hour prior to detachment.

-

Causality: Pre-loading the cells ensures the ATP-binding pockets of ROCK are saturated before the mechanical stress of dissociation occurs.

-

-

Dissociation: Wash cells with PBS and apply Accutase for 3-5 minutes at 37°C[8].

-

Plating: Resuspend the cell pellet in the 10 µM Y-27632 supplemented media and plate.

-

Inhibitor Withdrawal: After 24 to 72 hours, perform a complete media exchange with standard, inhibitor-free media[10].

-

Causality: Prolonged ROCK inhibition will alter cytoskeletal dynamics permanently and can skew downstream lineage differentiation.

-

Self-Validation Checkpoint: Always run a parallel control well subjected to single-cell dissociation without Y-27632. A successful assay will show >80% cell death in the control well within 24 hours, confirming that survival in the experimental well is strictly inhibitor-dependent[8].

Diagram 2: Optimized workflow for hPSC single-cell dissociation utilizing ROCK inhibitor Y-27632.

Protocol B: Neuroprotection & Kinase Inhibition Assay (Fasudil / H-89)

Context: Isoquinoline sulfonamides like Fasudil exhibit potent neuroprotective effects by inhibiting oxidative stress, JAK/STAT signaling, and apoptotic pathways in neurodegenerative models[11]. H-89 is utilized to isolate PKA-specific pathways.

Step-by-Step Methodology:

-

Cell Seeding: Seed PC12 cells (a standard neuronal model) in 96-well plates and allow 24 hours for adherence.

-

Inhibitor Pre-treatment: Treat cells with Fasudil (titrated between 5 µM and 50 µM) or H-89 (0.1 µM to 1 µM) for 24 hours[4][11].

-

Cytotoxic Insult: Introduce a neurotoxin, such as 150 µM 6-OHDA (to induce Parkinsonian-like oxidative stress) or Forskolin (to hyperactivate cAMP/PKA)[4][11].

-

Dual-Readout Quantification: After 24 hours, assess cell viability via MTT assay and measure Reactive Oxygen Species (ROS) accumulation using a fluorimetric probe (e.g., DCFDA)[11].

Self-Validation Checkpoint: Prior to introducing the cytotoxic insult, lyse a subset of the pre-treated cells and perform a Western blot for phosphorylated STAT3 (for Fasudil)[11] or phosphorylated CREB (for H-89). A valid system must demonstrate a >80% reduction in target phosphorylation compared to vehicle controls, proving target engagement.

Therapeutic Applications & Translational Perspectives

The translation of isoquinoline sulfonamides from bench to bedside has yielded significant clinical breakthroughs, particularly in ophthalmology and neurology.

-

Ophthalmic Interventions (Glaucoma): The trabecular meshwork (TM) regulates aqueous humor outflow. ROCK inhibitors like Ripasudil directly target TM cells. By reducing MLC phosphorylation, these drugs induce relaxation of the TM and disassembly of actin stress fibers, thereby increasing outflow facility and significantly lowering Intraocular Pressure (IOP)[3][7].

-

Cardiovascular and Neurovascular Disease: Fasudil remains a critical therapeutic in Japan for the prevention of cerebral vasospasm following subarachnoid hemorrhage. By inhibiting ROCK in vascular smooth muscle, it prevents pathological vasoconstriction[1]. Furthermore, its ability to attenuate ROS and inhibit the JAK2/STAT3 apoptotic pathways makes it a strong candidate for repurposing in Parkinson's Disease and other neurodegenerative conditions[11].

Conclusion

Isoquinoline sulfonamide derivatives are indispensable tools in modern molecular biology and pharmacology. Whether utilized as molecular probes to dissect complex kinase signaling networks (H-89), as essential culture supplements to maintain pluripotent stem cell viability (Y-27632), or as targeted therapeutics for glaucoma and vasospasm (Ripasudil, Fasudil), their utility is bound only by the rigor of the experimental design. By understanding their ATP-competitive mechanism and strictly validating their selectivity profiles, researchers can harness these compounds to drive the next generation of therapeutic discoveries.

References

-

H-89 dihydrochloride | PKA/G/C Inhibitor - TargetMol. targetmol.com. 4

-

H-89 (hydrochloride) (CAS 130964-39-5) - Cayman Chemical. caymanchem.com. 5

-

ROCK Inhibitor Y27632 - ACS-3030 - ATCC. atcc.org.10

-

Pre-treatment With Fasudil Prevents Neomycin-Induced Hair Cell Damage by Reducing the Accumulation of Reactive Oxygen Species - Frontiers. frontiersin.org. 2

-

Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations - MDPI. mdpi.com. 1

-

Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - Dovepress. dovepress.com. 7

-

Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC - NIH. nih.gov. 3

-

ROCK Inhibitor Y-27632 - STEMCELL Technologies. stemcell.com. 6

-

ROCK Inhibitor (Y-27632) - BD Biosciences. bdbiosciences.com. 8

-

The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting - PMC. nih.gov. 9

-

Fasudil attenuated 6-OHDA cytotoxicity in PC12 cells through inhibition of JAK/STAT and apoptosis pathways - Semantic Scholar. semanticscholar.org. 11

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pre-treatment With Fasudil Prevents Neomycin-Induced Hair Cell Damage by Reducing the Accumulation of Reactive Oxygen Species [frontiersin.org]

- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. stemcell.com [stemcell.com]

- 7. dovepress.com [dovepress.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Isoquinoline-4-Sulfonyl Scaffold: A Technical Guide to its Pharmacophore Potential

Abstract

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. While various substitution patterns have been extensively explored, the isoquinoline-4-sulfonyl scaffold represents a less chartered yet promising area for drug discovery. This technical guide provides an in-depth analysis of the pharmacophore potential of this specific scaffold. We will delve into its key structural features, known and potential biological targets, and the underlying principles of its mechanism of action, with a particular focus on its potential as a kinase inhibitor. This guide will also furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of isoquinoline-4-sulfonyl derivatives, alongside a discussion of structure-activity relationships based on available data for related compounds.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] Its rigid structure, coupled with the diverse possibilities for functionalization, allows for precise three-dimensional arrangements of pharmacophoric features, enabling high-affinity interactions with a multitude of biological targets.[1][2] This has led to the development of isoquinoline-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2]

The introduction of a sulfonamide group onto the isoquinoline ring has proven to be a particularly fruitful strategy, leading to the discovery of potent inhibitors of various enzymes, most notably protein kinases.[3] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the molecule. This guide will specifically focus on the potential of the isoquinoline scaffold when the sulfonyl group is positioned at the 4-position, a substitution pattern that remains relatively underexplored compared to its 5- and 8-sulfonyl counterparts.

The Isoquinoline-4-Sulfonyl Scaffold: Physicochemical Properties and Synthetic Strategy

The physicochemical properties of the isoquinoline-4-sulfonyl scaffold are influenced by the interplay between the aromatic isoquinoline ring system and the strongly electron-withdrawing sulfonyl group. The isoquinoline core itself is a weak base.[4] The sulfonyl group at the 4-position further decreases the basicity of the isoquinoline nitrogen and influences the overall electronic distribution of the ring system.

General Synthetic Approach

The synthesis of isoquinoline-4-sulfonamides typically proceeds through a key intermediate, isoquinoline-4-sulfonyl chloride. While specific literature on the synthesis of this particular isomer is scarce, a general two-step procedure can be adapted from established methods for other isoquinoline sulfonyl chlorides.[5][6]

Experimental Protocol: Synthesis of Isoquinoline-4-Sulfonamides

Step 1: Synthesis of Isoquinoline-4-sulfonyl Chloride (Hypothetical Route)

-

Objective: To prepare the key intermediate for the synthesis of isoquinoline-4-sulfonamides.

-

Materials: 4-Amino-isoquinoline, Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride.

-

Procedure:

-

A solution of 4-amino-isoquinoline in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled, to which copper(I) chloride is added.

-

The cold diazonium salt solution is then added slowly to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring.

-

The reaction is allowed to proceed at low temperature for a specified time, after which the mixture is carefully poured onto ice.

-

The precipitated isoquinoline-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Reaction of Isoquinoline-4-sulfonyl Chloride with Amines

-

Objective: To generate a library of isoquinoline-4-sulfonamides with diverse functionalities.

-

Materials: Isoquinoline-4-sulfonyl chloride, desired primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

The desired amine (1.1 equivalents) and the base (1.2 equivalents) are dissolved in the chosen aprotic solvent and cooled to 0 °C.

-

A solution of isoquinoline-4-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is stirred at room temperature for several hours until completion (monitored by thin-layer chromatography).

-

The reaction mixture is then washed sequentially with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired isoquinoline-4-sulfonamide.

-

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of isoquinoline-4-sulfonamides.

Biological Targets and Mechanism of Action: A Focus on Kinase Inhibition

The isoquinoline sulfonamide scaffold is a well-established pharmacophore for the inhibition of protein kinases.[3] These compounds typically act as ATP-competitive inhibitors, with the isoquinoline ring system mimicking the adenine moiety of ATP and forming crucial hydrogen bonds with the hinge region of the kinase domain.[7][8]

The Rho/ROCK Signaling Pathway: A Key Target

A prime example of the therapeutic potential of isoquinoline sulfonamides is the development of Fasudil, an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, and motility.[3] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.

Diagram: Inhibition of the Rho/ROCK Signaling Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

Isoquinoline Sulfonyl Chlorides: From Discovery to Targeted Kinase Inhibition

Introduction: The Emergence of a Privileged Scaffold

Isoquinoline sulfonyl chlorides are highly reactive electrophilic building blocks that have fundamentally shaped modern medicinal chemistry. They serve as the primary synthetic precursors for isoquinoline sulfonamides—a foundational class of ATP-competitive protein kinase inhibitors. By mimicking the adenine ring of adenosine triphosphate (ATP), the isoquinoline core anchors the molecule within the highly conserved kinase hinge region, while the tunable sulfonamide tail dictates target selectivity. This whitepaper explores the historical discovery, mechanistic pharmacology, and rigorous synthetic methodologies associated with isoquinoline sulfonyl chlorides.

Historical Milestones & Discovery Pathway

The trajectory of isoquinoline sulfonamides began in the early 1980s through the pioneering work of Hiroyoshi Hidaka and his colleagues. Initially investigating calmodulin antagonists, Hidaka’s team made a serendipitous structural breakthrough: replacing the naphthalene ring of earlier compounds with an isoquinoline moiety fundamentally shifted the pharmacological profile from calmodulin antagonism to direct, ATP-competitive inhibition of serine/threonine kinases 1.

This rational bioisosteric replacement led to the discovery of the "H-series" of kinase inhibitors. H-7 was identified as a potent Protein Kinase C (PKC) inhibitor, while further refinement yielded H-89 , a highly selective inhibitor of Protein Kinase A (PKA) 2. The most significant clinical milestone was the discovery of Fasudil (HA-1077) . Originally developed as a vasodilator, Fasudil was later identified as a potent inhibitor of Rho-associated protein kinase (ROCK) [[3]](). Approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, Fasudil cemented the isoquinoline sulfonyl group as a biologically critical scaffold [[4]]().

Chemical Synthesis & Self-Validating Methodologies

The synthesis of isoquinoline sulfonyl chlorides is a critical upstream bottleneck in drug development. The conversion of stable sulfonic acids to highly reactive sulfonyl chlorides requires strict environmental controls to prevent the formation of inactive byproducts, such as symmetrical sulfones or hydrolyzed sulfonic acids 5.

Step-by-Step Protocol: Synthesis of Isoquinoline-5-Sulfonyl Chloride Hydrochloride

This protocol describes the chlorosulfonylation of 5-isoquinolinesulfonic acid. As a self-validating system, each step includes a specific physicochemical checkpoint to ensure reaction fidelity before proceeding 6.

-

Reagent Preparation & Catalysis: Suspend 10 g (48 mmol) of 5-isoquinolinesulfonic acid in 75 g (630 mmol) of thionyl chloride (SOCl₂). Add 200 μL of anhydrous N,N-dimethylformamide (DMF) 2.

-

Causality: SOCl₂ alone is a poor electrophile for stable aromatic sulfonic acids. DMF acts as a nucleophilic catalyst, reacting with SOCl₂ to form a highly reactive Vilsmeier-Haack-type intermediate. This intermediate acts as the active chlorinating species, significantly lowering the activation energy required for the conversion.

-

-

Reflux & Kinetic Monitoring: Heat the mixture to reflux for 2 hours under an inert atmosphere (N₂ or Ar).

-

Validation Checkpoint: The reaction is complete when the evolution of HCl and SO₂ gases ceases (monitored via a bubbler) and the suspension transitions into a homogeneous solution.

-

-

Solvent Removal: Cool the mixture to room temperature and remove excess SOCl₂ via rotary evaporation under reduced pressure.

-

Causality: Unreacted SOCl₂ must be rigorously eliminated. If left in the mixture, it will violently react with the diamines used in subsequent sulfonamide coupling steps, leading to unwanted side products and drastically reduced yields.

-

Validation Checkpoint: The residue weight must stabilize under vacuum, confirming the complete removal of volatile SOCl₂.

-

-

Isolation & Purification: Suspend the resulting crude residue in 30 mL of anhydrous dichloromethane (CH₂Cl₂). Filter the suspension and wash the precipitate with two 20 mL portions of cold CH₂Cl₂. Dry under reduced pressure.

-

Causality: The target compound, isoquinoline-5-sulfonyl chloride, forms a highly polar hydrochloride salt that is insoluble in CH₂Cl₂. This differential solubility allows non-polar impurities and residual reagents to be washed away in the filtrate, yielding a highly pure crystalline solid (approx. 90% yield) [[2]]().

-

Validation Checkpoint: Dissolve a 5 mg aliquot in anhydrous methanol. The sulfonyl chloride will rapidly convert to the methyl ester. TLC analysis (CHCl₃/MeOH 9:1) should show a single high-Rf spot, with a complete absence of the baseline-bound 5-isoquinolinesulfonic acid starting material.

-

Workflow for the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride.

Mechanistic Pharmacology & Target Pathways

Isoquinoline sulfonamides act as Type I kinase inhibitors. The nitrogen of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically at a valine or alanine residue). The sulfonyl group acts as a rigid, tetrahedral linker that projects the attached amine (e.g., piperazine, homopiperazine) outward into the ribose-binding pocket and the solvent-exposed region.

In the case of Fasudil, the target is ROCK, a downstream effector of the small GTPase RhoA. Overactivation of the RhoA/ROCK pathway leads to the phosphorylation and subsequent inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in sustained actomyosin contraction and cellular migration—hallmarks of vasospasm and tumor metastasis [[3]](). Fasudil competitively blocks ATP binding at ROCK, restoring MLCP activity and promoting vasodilation.

Mechanism of ROCK inhibition by fasudil in the RhoA signaling pathway.

Quantitative Structure-Activity Relationship (QSAR)

The modularity of the isoquinoline sulfonyl chloride building block allows for rapid generation of analog libraries. By simply varying the terminal amine during the sulfonylation coupling step, medicinal chemists have successfully tuned the selectivity profile across different kinase families 4.

| Compound | Chemical Name | Primary Target | Ki / IC50 | Primary Application |

| H-7 | 1-(5-isoquinolinesulfonyl)-2-methylpiperazine | PKC | 6.0 µM (Ki) | Broad Ser/Thr kinase research |

| H-89 | N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide | PKA | 48 nM (Ki) | PKA pathway mapping |

| Fasudil (HA-1077) | 1-(5-isoquinolinesulfonyl)homopiperazine | ROCK | 330 nM (Ki) | Cerebral vasospasm treatment |

| H-1152 | (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]homopiperazine | ROCK | 1.6 nM (Ki) | Advanced ROCK inhibition |

| KN-62 | 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine | CaMK-II | 500 nM (IC50) | CaMK-II research |

Conclusion

Isoquinoline sulfonyl chlorides remain an indispensable tool in the arsenal of synthetic and medicinal chemists. From Hidaka's initial discovery of the H-series to the clinical validation of Fasudil, the ability to reliably synthesize and functionalize this scaffold has driven decades of targeted kinase inhibitor research. As new applications for ROCK and PKA inhibitors emerge in oncology and neurodegeneration, the robust, self-validating synthetic protocols for these electrophilic precursors will continue to underpin future drug discovery efforts.

References

-

Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives - Benchchem. 6

-

Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors... - PubMed (NIH).1

-

Rationally designed PKA inhibitors for positron emission tomography: Synthesis and cerebral biodistribution... - PMC (NIH). 2

-

The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - American Association for Cancer Research (AACR). 3

-

CAS 105627-79-0 Isoquinoline-5-sulfonyl chloride hydrochloride - Alfa Chemistry. 5

-

Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment - Taylor & Francis. 4

Sources

- 1. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rationally designed PKA inhibitors for positron emission tomography: Synthesis and cerebral biodistribution of N-(2-(4-bromocinnamylamino)ethyl)-N- [11C]methyl-isoquinoline-5-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of Isoquinoline-4-sulfonyl Chloride with Common Nucleophiles

Abstract

Isoquinoline-4-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its reactivity profile, governed by the electrophilic sulfur center of the sulfonyl chloride moiety and influenced by the isoquinoline core, allows for the construction of a diverse array of sulfonamide and sulfonate ester derivatives. This guide provides a comprehensive exploration of the reactivity of isoquinoline-4-sulfonyl chloride with common nucleophiles, including amines, alcohols, thiols, and water. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the significance of the resulting products in various scientific disciplines.

Introduction: The Significance of the Isoquinoline-4-sulfonyl Moiety

The isoquinoline scaffold is a prominent feature in numerous biologically active compounds and natural products.[1] When functionalized with a sulfonyl chloride at the 4-position, the resulting molecule, isoquinoline-4-sulfonyl chloride, becomes a powerful electrophile. The sulfonamide linkage formed from its reaction with amines is a cornerstone in drug design, present in a wide range of therapeutics.[2] The ability to readily react isoquinoline-4-sulfonyl chloride with a diverse pool of nucleophiles facilitates the generation of large compound libraries for high-throughput screening and lead optimization in drug discovery programs. A notable application is in the synthesis of inhibitors for enzymes like Rho-associated coiled-coil containing protein kinase (ROCK).[3]

Electronic and Steric Profile

The reactivity of isoquinoline-4-sulfonyl chloride is dictated by the highly electrophilic sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. The isoquinoline ring itself is an electron-deficient aromatic system, which can influence the reactivity of the sulfonyl chloride group. Nucleophilic attack is favored at the sulfur center.[4] Nucleophilic substitution on the isoquinoline ring itself typically occurs at the C1 position.[5][6][7]

Reactions with Amine Nucleophiles: The Gateway to Sulfonamides

The most prevalent reaction of isoquinoline-4-sulfonyl chloride is its coupling with primary and secondary amines to furnish the corresponding sulfonamides. This transformation is fundamental to the synthesis of a vast number of compounds with therapeutic potential.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of a sulfonamide bond. The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base.[3]

Caption: General mechanism for sulfonamide formation.

Experimental Protocols

Protocol 1: General Synthesis of Isoquinoline-4-sulfonamides in an Organic Solvent

This protocol is a robust method suitable for a wide range of primary and secondary amines.[3]

Materials:

-

Isoquinoline-4-sulfonyl chloride hydrochloride

-

Appropriate primary or secondary amine (1.1 equivalents)

-

Anhydrous acetonitrile (CH₃CN)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base (2.2 equivalents)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile.

-

To this solution, add isoquinoline-4-sulfonyl chloride hydrochloride (1.0 eq) portion-wise while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[3]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.[3]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[3]

Protocol 2: Synthesis in an Aqueous Medium

This method offers a more environmentally friendly alternative for water-soluble amines.[3]

Materials:

-

Isoquinoline-4-sulfonyl chloride hydrochloride

-

Appropriate primary or secondary amine (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) or other suitable inorganic base

-

Tetrahydrofuran (THF) or acetone (minimal amount, if needed)

-

Dichloromethane (CH₂Cl₂) or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.1 eq) and sodium bicarbonate in water.

-

To this solution, add a solution of isoquinoline-4-sulfonyl chloride hydrochloride (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone, or add it directly as a solid in portions, while stirring vigorously at room temperature.[3]

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.[3]

-

After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter and concentrate the organic layer to obtain the crude product, which can be further purified as described in Protocol 1.

Factors Influencing Reactivity

The success and rate of sulfonamide formation are influenced by several factors:

-

Steric Hindrance: Bulky amines may react slower due to steric hindrance around the nitrogen atom.

-

Nucleophilicity of the Amine: Electron-rich amines are more nucleophilic and will react faster than electron-deficient amines.

-

Base: The choice of base is crucial to neutralize the HCl byproduct without competing as a nucleophile. Non-nucleophilic bases like triethylamine or pyridine are commonly used.

Reactions with Alcohol Nucleophiles: Formation of Sulfonate Esters

Isoquinoline-4-sulfonyl chloride reacts with alcohols to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[8]

Reaction Mechanism

Similar to the reaction with amines, the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of HCl, which is scavenged by a base. The reaction typically proceeds with retention of stereochemistry at the alcohol's carbon center.[8]

Caption: General mechanism for sulfonate ester formation.

Experimental Protocol: General Synthesis of Sulfonate Esters

Materials:

-

Isoquinoline-4-sulfonyl chloride

-

Alcohol (1.0 equivalent)

-

Pyridine or triethylamine (1.2 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of isoquinoline-4-sulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled alcohol solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude sulfonate ester, which can be purified by column chromatography if necessary.

Quantitative Data Summary

| Nucleophile | Product Type | Typical Reaction Conditions | General Yield Range | Reference |

| Primary/Secondary Amines | Sulfonamide | CH₃CN, Et₃N, RT, 2-4h | Good to Excellent | [3] |

| Alcohols | Sulfonate Ester | CH₂Cl₂, Pyridine, 0°C to RT | Good to Excellent | [8] |

| Water | Sulfonic Acid | Aqueous conditions, often with acid/base catalysis | Variable | [9][10] |

| Thiols | Thiosulfonate | Varies, can require specific activation | Moderate to Good | [11] |

Reactions with Other Common Nucleophiles

Hydrolysis: Reaction with Water

In the presence of water, isoquinoline-4-sulfonyl chloride undergoes hydrolysis to form the corresponding isoquinoline-4-sulfonic acid. This reaction can be a competing side reaction in syntheses that are not conducted under anhydrous conditions. The rate of hydrolysis can be influenced by pH.[9][10]

Reaction with Thiols

Thiols can react with sulfonyl chlorides to form thiosulfonates. However, this reaction can be more complex than with amines or alcohols, and may require specific conditions or catalysts to proceed efficiently.[11]

Reaction with Organometallic Reagents

While less common, organometallic reagents like Grignard reagents are not expected to react in a straightforward manner with the sulfonyl chloride group of isoquinoline.[12] Their strong basicity may lead to side reactions.

Conclusion: A Versatile Tool for Chemical Synthesis

Isoquinoline-4-sulfonyl chloride stands out as a highly valuable and versatile building block in organic synthesis. Its predictable and efficient reactivity with a wide range of common nucleophiles, particularly amines and alcohols, provides a reliable platform for the construction of diverse molecular architectures. The resulting sulfonamides and sulfonate esters are of significant interest in medicinal chemistry and materials science. A thorough understanding of its reactivity, coupled with the application of robust experimental protocols, empowers researchers to fully exploit the synthetic potential of this important reagent.

References

-

Various Authors. (2025, August 7). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. ResearchGate. Retrieved from [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

-

Gmeiner, P., et al. (2000, March 9). Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, precursors to beta-amino acids, and not to tetrahydroisoquinolines. Organic Letters. Retrieved from [Link]

-

Unknown Author. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

-

Various Authors. (2026, January 27). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Journal of Chemistry. Retrieved from [Link]

-

Patel, A., et al. (2025, December 25). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Unknown Author. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

-

Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]

-

Unknown Author. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Unknown Author. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

-

Various Authors. (2025, August 6). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

-

Unknown Author. (n.d.). Isoquinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Various Authors. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

-

Quora. (2021, November 27). How does Grignard reagent react with isoquinoline? Retrieved from [Link]

-

OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

-

ChemSpider Synthetic Pages. (2013, June 6). Oxidation of a thiol to a sulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

-

Tayebee, R. (n.d.). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Sabzevar Tarbiat Moallem University. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. ResearchGate. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 8. youtube.com [youtube.com]

- 9. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

A Technical Guide to the Spectroscopic Characterization of Isoquinoline-4-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for isoquinoline-4-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. While direct, publicly available spectral data for this specific isomer is limited, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of isoquinoline-4-sulfonyl chloride. This guide details the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and an in-depth interpretation of the expected spectral characteristics.

Introduction: The Significance of Isoquinoline-4-sulfonyl Chloride

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a sulfonyl chloride group at the 4-position of the isoquinoline ring yields a highly reactive intermediate, isoquinoline-4-sulfonyl chloride, which is pivotal for the synthesis of a diverse array of sulfonamides.[1] These sulfonamide derivatives have shown potential in various therapeutic areas, making the accurate and thorough characterization of the parent sulfonyl chloride essential for ensuring the integrity and success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

This guide will now delve into the core spectroscopic techniques utilized for the structural elucidation and characterization of isoquinoline-4-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For isoquinoline-4-sulfonyl chloride, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon and hydrogen framework.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of isoquinoline-4-sulfonyl chloride is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of isoquinoline-4-sulfonyl chloride and dissolve it in approximately 0.6-0.7 mL of a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[2] Aprotic solvents are crucial due to the reactive nature of the sulfonyl chloride group.[2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) should be used for chemical shift calibration.[3]

-